molecular formula C12H16O2 B13682704 3-(4-Tolyl)butanoic acid methyl ester CAS No. 24254-66-8

3-(4-Tolyl)butanoic acid methyl ester

Cat. No.: B13682704
CAS No.: 24254-66-8
M. Wt: 192.25 g/mol
InChI Key: OBWVAZIGRGXGIB-UHFFFAOYSA-N
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Description

3-(4-Tolyl)butanoic acid methyl ester is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.2542 g/mol . This compound is characterized by the presence of a tolyl group attached to a butanoic acid methyl ester moiety. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tolyl)butanoic acid methyl ester typically involves the esterification of 3-(4-Tolyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tolyl)butanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Tolyl)butanoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tolyl)butanoic acid methyl ester is unique due to the presence of the tolyl group, which imparts specific chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

24254-66-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 3-(4-methylphenyl)butanoate

InChI

InChI=1S/C12H16O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-7,10H,8H2,1-3H3

InChI Key

OBWVAZIGRGXGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)OC

Origin of Product

United States

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